

# 3-Ethylacetophenone chemical properties and structure

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## Compound of Interest

Compound Name: 3-Ethylacetophenone

Cat. No.: B146817

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## An In-depth Technical Guide to 3-Ethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **3-Ethylacetophenone**, an aromatic ketone utilized as a key intermediate in organic synthesis and within the fragrance industry.<sup>[1][2]</sup> It details the compound's chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

## Chemical Structure and Identifiers

**3-Ethylacetophenone**, systematically named 1-(3-ethylphenyl)ethan-1-one, is an aromatic ketone characterized by an acetyl group and an ethyl group attached to a benzene ring at the meta position relative to each other.<sup>[2][3][4]</sup>

Identifier	Value
IUPAC Name	1-(3-ethylphenyl)ethanone[3][4]
Synonyms	m-Ethylacetophenone, 3'-Ethylacetophenone, 1-(3-Ethylphenyl)ethanone[1][2][4]
CAS Number	22699-70-3[1][3][4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O[1][3][5]
Molecular Weight	148.20 g/mol [1][4]
Canonical SMILES	CCC1=CC(=CC=C1)C(=O)C[2][3][5]
InChI	InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3[2][3][4]
InChIKey	ZRYRILAFFDKOPB-UHFFFAOYSA-N[3][4][5]

## Physicochemical Properties

**3-Ethylacetophenone** is a clear, colorless to light yellow liquid at room temperature.[1][3] It is characterized by limited solubility in water but is soluble in organic solvents like ethanol and ether.[2][6]

Property	Value
Appearance	Clear colourless to light yellow liquid[1][3]
Melting Point	-20 °C[7]
Boiling Point	Moderate (specific value not consistently reported)[2]
Density	Not specified
Solubility in water	373.1 mg/L @ 25 °C (estimated)[6]
XLogP3-AA	2.4[4][5]
Topological Polar Surface Area	17.1 Å²[3][4]
Rotatable Bond Count	2[3]
Heavy Atom Count	11[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3-Ethylacetophenone**. Data is available across various techniques:

- Mass Spectrometry (MS): Mass spectra (electron ionization) are available for this compound, providing information on its molecular weight and fragmentation pattern.[3][4][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra have been recorded, which are essential for elucidating the detailed molecular structure.[1][3][4][9]
- Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic absorption bands for the carbonyl group and aromatic ring.[3][10][11]

## Experimental Protocols

### Synthesis of 3-Ethylacetophenone via Friedel-Crafts Acylation

A representative method for the preparation of **3-Ethylacetophenone** involves the Friedel-Crafts acylation of a suitable starting material. One documented synthesis reacts acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane.[3]

Reaction: (3-ethyl-phenyl)-trimethyl-silane + Acetyl Chloride → **3-Ethylacetophenone**

Reagents and Conditions:

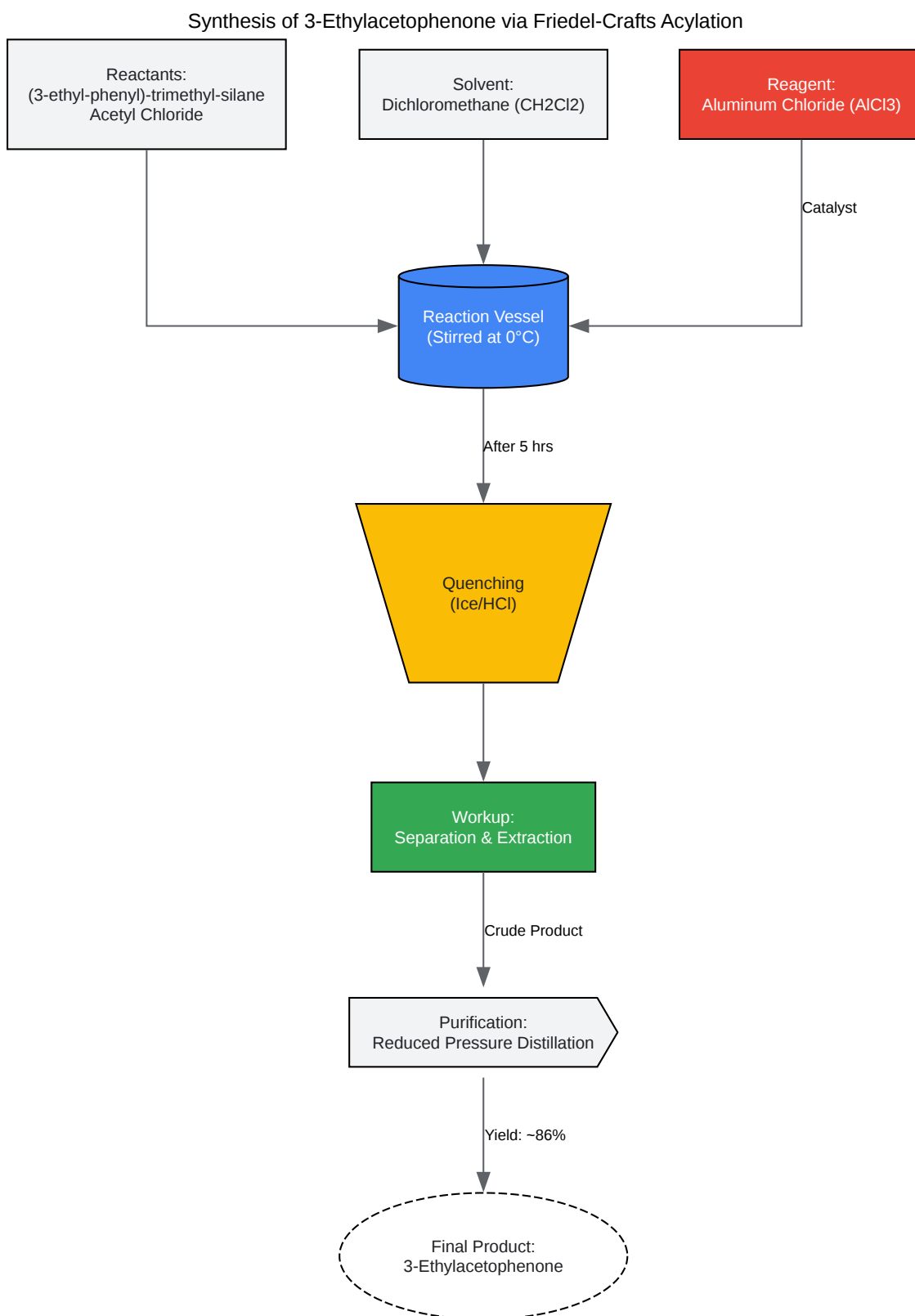
- Reagent: Chlorinated aluminium (Aluminum chloride,  $\text{AlCl}_3$ )[3]
- Solvent: Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )[3]
- Temperature: 0 °C[3]
- Reaction Time: 5 hours[3]
- Yield: Approximately 86%[3]

Methodology:

- A solution of (3-ethyl-phenyl)-trimethyl-silane is prepared in dichloromethane and cooled to 0 °C in an ice bath.
- Anhydrous aluminum chloride is added portion-wise to the stirred solution.
- Acetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- The reaction is stirred for 5 hours at 0 °C.
- Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine.

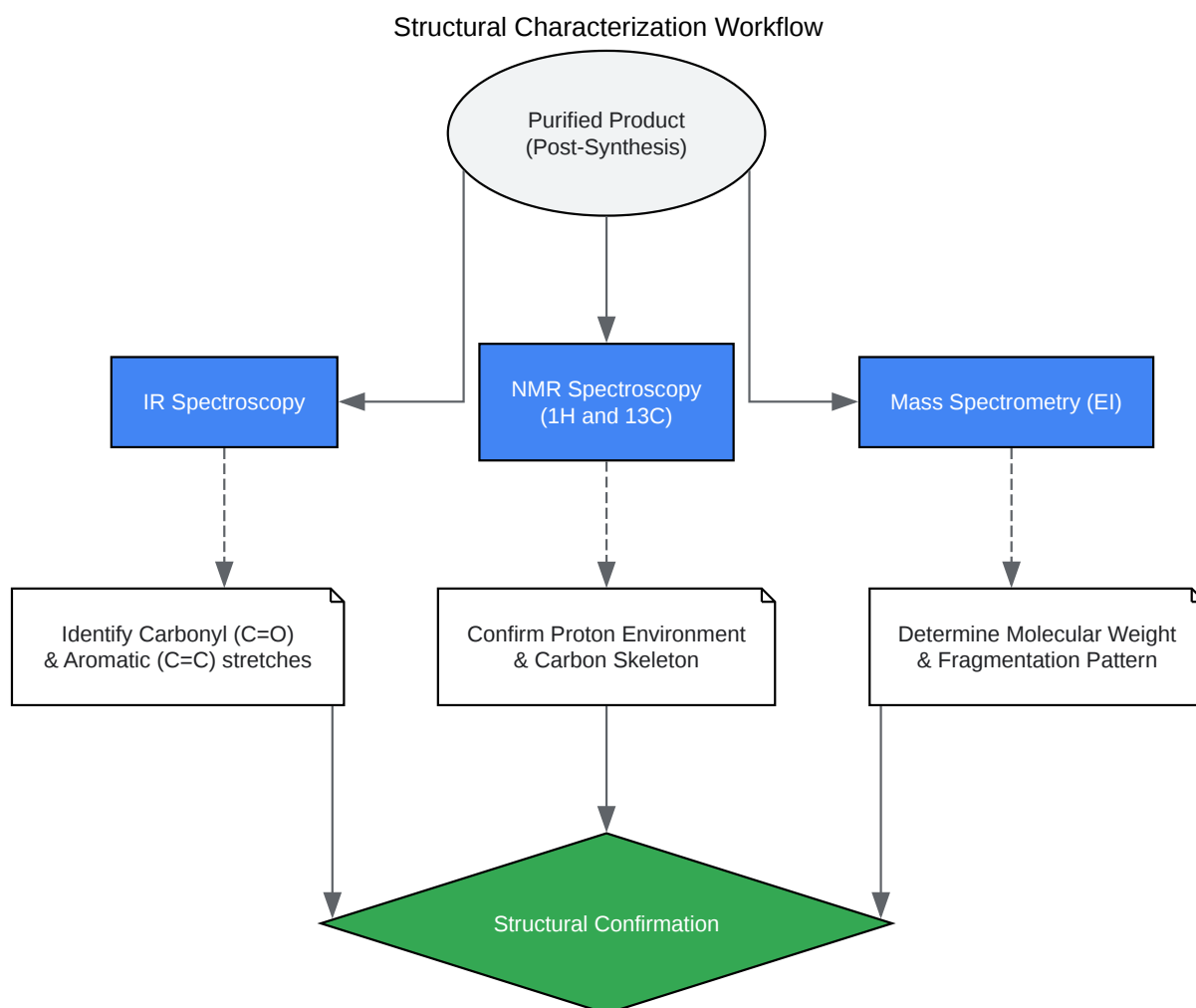
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved via distillation under reduced pressure to afford pure **3-Ethylacetophenone**.

## Mandatory Visualizations



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Caption: A workflow diagram for the synthesis of **3-Ethylacetophenone**.



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Caption: Logical workflow for the characterization of **3-Ethylacetophenone**.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Ethylacetophenone** is classified as an irritant.[4]

Hazard Statements:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

#### Precautionary Measures:

- Prevention: Avoid breathing vapor or spray.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Wash skin thoroughly after handling.
- Response: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] If skin irritation occurs, wash the affected area with plenty of water.
- Storage: Store in a cool, well-ventilated place. Keep containers tightly closed.
- Handling: Avoid contact with skin, eyes, and clothing.[12] Ensure adequate ventilation during use. Keep away from heat and sources of ignition.[12]

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